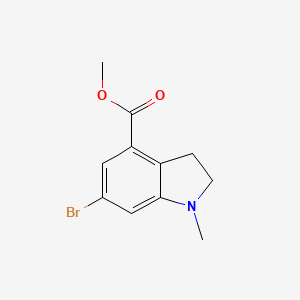

Methyl 6-bromo-1-methylindoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-1-methyl-2,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCYYSSKMPUHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C21)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-methylindoline-4-carboxylate typically involves the bromination of 1-methylindoline-4-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous brominating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methylindoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted indoline derivatives.

Oxidation Reactions: Products include indole-4-carboxylate derivatives.

Reduction Reactions: Products include 4-hydroxyindoline derivatives.

Scientific Research Applications

Methyl 6-bromo-1-methylindoline-4-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: It is used in the study of biological pathways involving indole derivatives.

Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-methylindoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 6-bromo-1-methylindoline-4-carboxylate can be contextualized by comparing it to analogs within the indole, indoline, and indazole families. Below is a detailed analysis:

Structural Analogues in the Indole/Indoline Family

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Core Structure: Indoline derivatives (e.g., the target compound) are partially saturated, offering distinct electronic and steric properties compared to aromatic indoles. This saturation may enhance stability but reduce π-π stacking interactions in biological systems .

Substituent Effects :

- Bromine Position : Bromine at the 6-position (target compound) vs. 4-position (Methyl 4-bromo-1H-indole-6-carboxylate) alters steric and electronic profiles. Bromine at 6 may direct cross-coupling reactions to adjacent positions .

- Ester Groups : Methyl esters (target) vs. ethyl esters (Ethyl 6-bromo-1H-indole-3-carboxylate) influence solubility and metabolic stability. Methyl esters are generally more hydrolytically stable .

- N-Substituents : The 1-methyl group in the target compound may hinder N-H bonding interactions compared to unsubstituted indoles (e.g., Methyl 4-bromo-1H-indole-6-carboxylate) .

Molecular Weight and Lipophilicity :

- Compounds with bulky substituents (e.g., sec-butyl in Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Analogues in the Indazole Family

These compounds feature a fused benzene-pyrazole ring, offering additional hydrogen-bonding sites. However, their reactivity differs due to the presence of two adjacent nitrogen atoms in the indazole core .

Biological Activity

Methyl 6-bromo-1-methylindoline-4-carboxylate is a synthetic compound belonging to the indoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data from various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indoline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values of related compounds indicate significant activity against a range of pathogens.

| Compound | MIC (mg/L) | Target Microorganisms |

|---|---|---|

| This compound | TBD | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae |

| 2,2-Bis(6-bromo-3-indolyl) Ethylamine | 8 | E. coli, S. aureus, Candida albicans |

In one study, derivatives of indole showed varying degrees of inhibition against biofilm formation in pathogenic bacteria, with some compounds achieving up to 82.2% inhibition in biofilm disaggregation . The specific activity of this compound remains to be fully characterized but is expected to be comparable based on structural similarities.

Anticancer Activity

The indoline scaffold has been associated with anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and induction of cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in the context of neurodegenerative diseases. Compounds that modulate NMDA receptor activity have shown promise in preclinical models.

This compound may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. This is particularly relevant in conditions such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in bromination and methylation patterns can significantly influence pharmacological properties.

| Structural Feature | Effect on Activity |

|---|---|

| Bromine at position 6 | Enhances antimicrobial activity |

| Methyl group at position 1 | Increases lipophilicity and cell permeability |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 6-bromo-1-methylindoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Key steps include bromination at the 6-position of the indoline scaffold under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C) and esterification of the carboxylic acid precursor. Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.1–1.3 equivalents of brominating agents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For esterification, catalytic sulfuric acid in methanol under reflux is typical. Yield improvements may require inert atmosphere or microwave-assisted synthesis .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer :

- NMR : Analyze - and -NMR for diagnostic signals (e.g., methyl ester at ~3.8 ppm, indoline protons at 6.5–7.5 ppm). Confirm bromine presence via -isotope splitting in mass spectrometry.

- HPLC/LC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and confirm molecular ion [M+H]+.

- Elemental Analysis : Validate empirical formula (e.g., CHBrNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the indoline ring?

- Methodological Answer : For quantitative analysis of ring puckering:

Generate a least-squares mean plane from crystallographic coordinates.

Calculate out-of-plane displacements (z) for each atom.

Apply Cremer-Pople equations to derive puckering amplitude () and phase angle (), distinguishing between envelope, half-chair, or boat conformations. Software like PARST or PLATON automates this analysis, enabling comparison with DFT-optimized geometries .

Q. What strategies address discrepancies between computational and experimental crystallographic data?

- Methodological Answer :

- Refinement : Use SHELXL (v.2018+) with Hirshfeld atom refinement (HAR) to model electron density for bromine accurately. Check for overfitting via R residuals.

- Validation : Employ PLATON’s ADDSYM to detect missed symmetry and TWINLAW for twinning analysis. Cross-validate with DFT-calculated electrostatic potentials (e.g., Gaussian16 at B3LYP/6-311+G(d,p)).

- Data Reconciliation : Adjust torsion restraints if computational and experimental dihedral angles differ by >5° .

Q. How can high-resolution X-ray data improve structural validation of this compound?

- Methodological Answer :

Collect data at <1.0 Å resolution to resolve Br···O interactions and anisotropic displacement parameters.

Use SHELXE for phase extension and SHELXL for refinement with extinction correction.

Validate with CCDC’s Mercury: Check intermolecular contacts (e.g., halogen bonding) against van der Waals radii.

Report Flack parameter to confirm absolute configuration if chirality is present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.